molecular formula C8H12N4 B13274376 4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine

4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine

Cat. No.: B13274376
M. Wt: 164.21 g/mol
InChI Key: DXLSQVJTAXYAAK-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine is a member of the 1,3,5-triazine family, which is a class of heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with cyclopropylamine and ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the mixture being refluxed to achieve high yields .

Industrial Production Methods

Industrial production of 1,3,5-triazines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, alkoxides, and halides. Reaction conditions often involve refluxing in solvents like 1,4-dioxane or dichloroethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield various substituted triazines .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or interacting with other critical regions of the enzyme. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both cyclopropyl and ethyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine is a triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of triazines, which are known for their diverse biological properties, including antimicrobial, antiviral, and anticancer activities.

This compound can be synthesized through various chemical pathways involving triazine core structures. Its unique cyclopropyl and ethyl substituents contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its potential as an enzyme inhibitor and its therapeutic applications. Below is a summary of the key findings regarding its biological activity:

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Various studies have reported MIC values indicating the effectiveness of triazines against pathogens such as E. coli and Staphylococcus aureus. A related compound demonstrated an MIC of 40 to 50 µg/mL against E. faecalis and P. aeruginosa .

Antiviral Activity

Triazine derivatives have been investigated for their antiviral properties:

  • HIV Inhibition : Tri-substituted triazine analogs have shown effectiveness against HIV types 1 and 2, suggesting that this compound may possess similar antiviral capabilities .

Anticancer Potential

The anticancer properties of triazines are also noteworthy:

  • Cell Viability Assays : In vitro studies have indicated that certain triazine derivatives can inhibit cancer cell proliferation significantly. For example, compounds targeting β-catenin/TCF transcriptional activity have shown promise in colorectal cancer models .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial growth or viral replication.
  • Receptor Modulation : It can act as a ligand for various receptors, modulating their activity and influencing cellular pathways.

Research Findings Summary

A review of the literature reveals a variety of studies examining the biological activity of triazine derivatives:

Study FocusKey Findings
Antimicrobial ActivityMIC values ranging from 40 to 50 µg/mL against several pathogens .
Antiviral ActivityEffective against HIV types 1 and 2 .
Anticancer ActivitySignificant inhibition of cancer cell proliferation observed in cell viability assays .

Case Studies

Several case studies highlight the efficacy of triazine derivatives:

  • Study on HIV : A tri-substituted triazine was shown to inhibit HIV replication effectively in vitro.
  • Antimicrobial Efficacy : A series of experiments demonstrated that triazines could reduce bacterial load in infected models significantly.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

4-cyclopropyl-6-ethyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H12N4/c1-2-6-10-7(5-3-4-5)12-8(9)11-6/h5H,2-4H2,1H3,(H2,9,10,11,12)

InChI Key

DXLSQVJTAXYAAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=N1)N)C2CC2

Origin of Product

United States

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